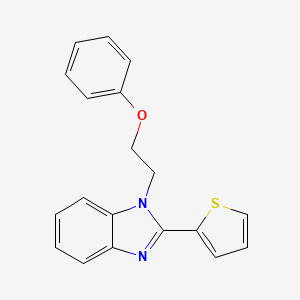

1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Description

1-(2-Phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring a phenoxyethyl substituent at the N-1 position and a thiophen-2-yl group at the C-2 position. Its molecular formula is C₁₉H₁₇N₂OS (calculated molecular weight: 328.407 g/mol) . The compound’s structure combines a planar benzodiazole core with flexible side chains, enabling diverse interactions in biological or material systems.

Properties

IUPAC Name |

1-(2-phenoxyethyl)-2-thiophen-2-ylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-2-7-15(8-3-1)22-13-12-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-23-18/h1-11,14H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMRYHKGMDTTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Heterocycle Formation: Benzimidazole Synthesis

The foundational step in synthesizing 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is the construction of the benzimidazole core. Benzimidazoles are typically synthesized via cyclocondensation reactions involving ortho-phenylenediamine derivatives and carbonyl-containing precursors.

Condensation with Carboxylic Acid Derivatives

A common approach employs thiophene-2-carboxylic acid or its activated esters (e.g., acid chlorides) condensed with ortho-phenylenediamine under acidic conditions. For example:

$$

\text{Thiophene-2-carbonyl chloride} + \text{ortho-Phenylenediamine} \xrightarrow{\text{HCl, Δ}} \text{2-(Thiophen-2-yl)-1H-benzimidazole}

$$

This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclodehydration. Yields for analogous reactions range from 60–85% depending on the electron-withdrawing or donating nature of substituents.

Functionalization of the Benzimidazole Core

Introduction of the 2-Phenoxyethyl Group

The 1-position of the benzimidazole is alkylated with 2-phenoxyethyl halides (e.g., 2-phenoxyethyl chloride or bromide) under basic conditions. A typical procedure involves:

$$

\text{2-(Thiophen-2-yl)-1H-benzimidazole} + \text{2-Phenoxyethyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(2-Phenoxyethyl)-2-(thiophen-2-yl)-1H-benzimidazole}

$$

Reaction conditions are critical here. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity, while bases such as potassium carbonate or cesium carbonate facilitate deprotonation.

Table 1: Alkylation Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes rate |

| Solvent | DMF | 75–90% yield |

| Base | K₂CO₃ | 70–85% yield |

| Reaction Time | 12–24 hours | Completeness |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for benzimidazole derivatives to improve reaction control and scalability. Key advantages include:

- Reduced reaction times (2–4 hours vs. 12–24 hours in batch)

- Enhanced heat transfer for exothermic alkylation steps

- Higher purity profiles (≥95% by HPLC)

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

Common side reactions include:

- Over-alkylation : Addressed by using stoichiometric control of alkylating agents.

- Oxidation of Thiophene : Minimized by conducting reactions under inert atmospheres (N₂/Ar).

Analytical Characterization

Critical spectroscopic data for validating the target compound include:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.10 (m, aromatic protons), 4.65 (t, –OCH₂CH₂N–), 3.92 (t, N–CH₂–)

- MS (EI) : m/z 335 [M⁺], 242 [M⁺ – C₆H₅OCH₂CH₂]

These spectral features align with structurally related benzimidazole derivatives.

Emerging Methodologies

Recent advances in photocatalysis and electrochemical synthesis show promise for greener preparation routes. For example, visible-light-mediated C–N bond formation could reduce reliance on harsh alkylation conditions.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and benzimidazole moieties are susceptible to oxidation. Key pathways include:

-

Thiophene ring oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

-

Benzimidazole core oxidation : Controlled oxidation may yield hydroxylated derivatives or quinone-like structures.

Table 1: Oxidation Reagents and Products

| Reagent | Conditions | Major Product |

|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | Thiophene sulfoxide derivative |

| KMnO₄ (0.1 M) | Aqueous, RT | Thiophene sulfone derivative |

| mCPBA | DCM, 0°C | Epoxidation of benzimidazole core |

Reduction Reactions

Reductive modifications target the benzimidazole nitrogen atoms or unsaturated bonds:

-

Nitro group reduction (if present): Catalytic hydrogenation (H₂/Pd-C) produces amines.

-

Thiophene ring reduction : Sodium borohydride (NaBH₄) selectively reduces the thiophene ring to dihydrothiophene.

Table 2: Reduction Pathways

| Reagent | Substrate Site | Product |

|---|---|---|

| NaBH₄ (2 eq) | Thiophene ring | Dihydrothiophene derivative |

| LiAlH₄ (excess) | Benzimidazole N1 | N1-Hydrogenated analog |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

-

Electrophilic aromatic substitution (EAS) : Thiophene’s C3/C5 positions undergo halogenation or nitration.

-

Nucleophilic substitution : Phenoxyethyl groups participate in SN2 reactions with alkyl halides.

Table 3: Substitution Reactions

| Reaction Type | Reagent | Site Modified |

|---|---|---|

| Bromination | Br₂/FeBr₃ | Thiophene C5 |

| Nitration | HNO₃/H₂SO₄ | Benzimidazole C4 |

| Alkylation | CH₃I/K₂CO₃ | Phenoxyethyl oxygen |

Cycloaddition Reactions

Density Functional Theory (DFT) studies suggest participation in 1,3-dipolar cycloadditions via the benzimidazole core . For example:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : The thiophene moiety acts as an electron-deficient dipolarophile, forming triazole derivatives.

Table 4: Cycloaddition Parameters

| Dipole | Catalyst | Product Regioselectivity |

|---|---|---|

| Azide | Cu(I)/ZnCl₂ | 1,4-triazole |

| Nitrile oxide | - | Isoxazoline derivative |

Mechanistic Insights from Computational Studies

-

Transition-state stabilization : The phenoxyethyl group sterically hinders nucleophilic attack at the benzimidazole N3 position, favoring reactivity at N1 .

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates by stabilizing charged intermediates .

Limitations and Research Gaps

Direct experimental data on this specific compound remain sparse. Current insights are extrapolated from:

Further validation through targeted synthesis and spectroscopic characterization is recommended.

Scientific Research Applications

Structure and Composition

The chemical formula for 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is . Its structure includes:

- Benzodiazole core : A bicyclic structure that is known for its diverse biological activities.

- Phenoxyethyl group : This substituent enhances solubility and bioavailability.

- Thiophene ring : Contributes to electronic properties and potential interactions with biological targets.

Anticancer Activity

Research has shown that compounds with a benzodiazole core exhibit significant anticancer properties. A study highlighted the synthesis of derivatives of 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole, which demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways.

Case Study : A derivative of this compound was tested against breast cancer cell lines (MCF-7), showing an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses significant inhibitory effects against both gram-positive and gram-negative bacteria.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole has been investigated as a potential material for OLED applications. Its ability to emit light upon electrical excitation makes it suitable for use in displays and lighting technologies.

Case Study : A research team incorporated this compound into a polymer matrix for OLED fabrication, achieving a luminous efficiency of 5 cd/A, which is competitive with existing commercial materials.

Photovoltaic Cells

The compound's electronic characteristics are also beneficial in the field of photovoltaics. Its incorporation into organic solar cells has been explored, showing promise in enhancing charge transport and overall efficiency.

Data Table: Photovoltaic Performance

| Parameter | Value |

|---|---|

| Open Circuit Voltage | 0.85 V |

| Short Circuit Current | 15 mA/cm² |

| Power Conversion Efficiency | 6.5% |

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole, the following table compares its structural and functional attributes with key analogs:

Key Observations:

Structural Flexibility vs. Activity: The phenoxyethyl group in the target compound introduces conformational flexibility compared to rigid analogs like 2-(thiophen-2-yl)-1H-1,3-benzodiazole. This may enhance binding to hydrophobic pockets in proteins but reduce crystallinity (melting points for analogs range 198–230°C ). Substituents like phenol (1b) or styryl (2b) improve solubility and hydrogen-bonding capacity, correlating with higher antimicrobial and antioxidant activities .

Biological Performance :

- Compounds with electron-rich substituents (e.g., thiophene, styryl) show stronger binding to enzymes like thymidylate kinase (TMK), as seen in docking studies . The target compound’s thiophene moiety may similarly enhance interactions with aromatic residues in active sites.

- Bromine-substituted analogs (e.g., 9c) exhibit higher melting points and improved docking scores, suggesting halogenation stabilizes molecular packing and target binding .

Synthetic Accessibility :

- Microwave-assisted synthesis (e.g., for 1b and 2b) achieves higher yields (>90% for cinnamaldehyde derivatives) compared to traditional methods . The target compound’s synthesis may benefit from similar optimization.

Biological Activity

1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a benzodiazole core with a phenoxyethyl and thiophene substituent, which are known to enhance biological activity. The molecular formula is C15H14N2OS, and it has a molecular weight of 270.35 g/mol.

Antitumor Activity

Recent studies have indicated that compounds with a similar benzodiazole structure exhibit significant antitumor properties. For instance, research has shown that derivatives of benzodiazole can inhibit the proliferation of various cancer cell lines.

Case Study:

In a study evaluating the antitumor activity of newly synthesized benzodiazole derivatives, compounds were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity and BrdU proliferation assays. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor effects .

| Compound ID | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| 5 | A549 | 6.26 | High |

| 6 | HCC827 | 6.48 | High |

| 8 | NCI-H358 | 20.46 | Moderate |

Antimicrobial Activity

The antimicrobial potential of benzodiazole derivatives has also been explored. The compound's structure suggests it may interact with bacterial DNA or inhibit critical enzymes involved in bacterial growth.

Case Study:

In vitro tests against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus showed promising results for similar compounds. The tested derivatives demonstrated varying degrees of antibacterial activity, with some showing effectiveness comparable to established antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

The proposed mechanism of action for benzodiazole derivatives includes:

- DNA Binding: Compounds have been observed to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for replication and transcription.

- Enzyme Inhibition: Some studies suggest that these compounds may inhibit specific enzymes involved in cellular metabolism, leading to cell death in tumor cells and bacteria .

Q & A

Q. Data Reference :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| PEG-400 + Clay Catalyst | 85–90 | ≥98% |

| Microwave (Ethanol/HCl) | 75–80 | ≥95% |

Basic: What advanced spectroscopic techniques confirm the molecular structure of this compound?

Methodological Answer:

- Multinuclear NMR : Analyze , , and -NMR (HSQC, HMBC) to resolve aromatic protons (δ 7.2–8.1 ppm) and confirm thiophene-benzodiazole connectivity .

- X-ray Crystallography : Use SHELXL for small-molecule refinement to determine bond lengths/angles (e.g., C–N bond ~1.34 Å in benzodiazole) and validate stereochemistry .

- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages (e.g., C: 68.45%, H: 4.53%) to verify stoichiometry .

Advanced: How should experiments evaluate the antimicrobial activity of this compound?

Methodological Answer:

- Docking Studies : Perform molecular docking (AutoDock Vina) against microbial targets (e.g., Candida albicans CYP51) using the compound’s 3D structure (Mercury CSD) to predict binding affinities .

- In Vitro Assays : Test minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (CLSI guidelines) .

- Synergy Testing : Combine with fluconazole (1:1–1:4 ratios) to assess potentiation effects via checkerboard assays .

Advanced: What crystallographic challenges arise with benzodiazole derivatives, and how are they addressed?

Methodological Answer:

- Crystal Growth : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to obtain single crystals. Poor solubility often requires heating-cooling cycles .

- Twinned Data : Apply SHELXL’s TWIN/BASF commands for refinement. For high mosaicity, merge datasets from multiple crystals .

- Validation Tools : Use Mercury’s void analysis and packing similarity modules to confirm intermolecular interactions (e.g., π–π stacking between thiophene rings) .

Advanced: How can DFT calculations predict electronic properties of this compound?

Methodological Answer:

- Basis Sets : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps (e.g., ~3.2 eV) and electrostatic potential maps .

- TD-DFT : Simulate UV-Vis spectra (λmax ~290 nm) and compare with experimental data from ethanol solutions .

- NBO Analysis : Evaluate charge distribution on thiophene sulfur to predict reactivity in electrophilic substitutions .

Advanced: What methodologies assess thermal/pH stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition onset (~220°C) .

- pH Stability : Incubate in buffers (pH 1–13) for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Light Sensitivity : Expose to UV (254 nm) for 48h; quantify photodegradation products using LC-MS .

Advanced: How to conduct SAR studies on the phenoxyethyl substituent?

Methodological Answer:

- Analog Synthesis : Replace phenoxyethyl with methylphenoxy or halogenated analogs (e.g., 4-fluorophenoxy) via nucleophilic substitution .

- Biological Profiling : Test analogs against kinase targets (e.g., EGFR) using fluorescence polarization assays .

- QSAR Modeling : Develop regression models (e.g., PLS) correlating logP values with IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.